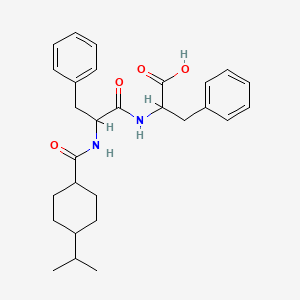
D-PhenylalanylNateglinide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
D-PhenylalanylNateglinide is a synthetic compound that combines the properties of D-phenylalanine and nateglinide. D-phenylalanine is an enantiomer of phenylalanine, an essential amino acid, while nateglinide is an oral hypoglycemic agent used to manage type 2 diabetes. The combination of these two compounds aims to leverage their individual benefits, potentially offering unique therapeutic advantages.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of D-PhenylalanylNateglinide involves several steps, starting with the preparation of D-phenylalanine. One efficient method for producing enantiopure D-phenylalanine is through asymmetric resolution using immobilized phenylalanine ammonia-lyase from Rhodotorula glutinis . This process ensures high optical purity and yield.
Nateglinide can be synthesized through a series of chemical reactions involving the formation of its core structure, followed by the introduction of specific functional groups. The final step involves coupling D-phenylalanine with nateglinide under controlled conditions to form this compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to meet pharmaceutical standards.
化学反応の分析
Types of Reactions: D-PhenylalanylNateglinide undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
D-PhenylalanylNateglinide has diverse applications in scientific research, including:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its potential effects on cellular processes and metabolic pathways.
Medicine: Explored for its therapeutic potential in managing diabetes and other metabolic disorders.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in quality control.
作用機序
The mechanism of action of D-PhenylalanylNateglinide involves its interaction with specific molecular targets and pathways. Nateglinide primarily acts by stimulating insulin secretion from pancreatic beta cells, thereby lowering blood glucose levels . D-phenylalanine may enhance this effect by modulating neurotransmitter levels, potentially improving metabolic control and reducing pain through the inhibition of endorphin-degrading enzymes .
類似化合物との比較
L-Phenylalanine: An enantiomer of phenylalanine with different biological effects.
DL-Phenylalanine: A racemic mixture of D- and L-phenylalanine.
Repaglinide: Another oral hypoglycemic agent with a similar mechanism of action to nateglinide.
Uniqueness: D-PhenylalanylNateglinide is unique due to its combined properties, potentially offering enhanced therapeutic benefits compared to its individual components. Its dual action on insulin secretion and neurotransmitter modulation sets it apart from other similar compounds.
特性
分子式 |
C28H36N2O4 |
|---|---|
分子量 |
464.6 g/mol |
IUPAC名 |
3-phenyl-2-[[3-phenyl-2-[(4-propan-2-ylcyclohexanecarbonyl)amino]propanoyl]amino]propanoic acid |
InChI |
InChI=1S/C28H36N2O4/c1-19(2)22-13-15-23(16-14-22)26(31)29-24(17-20-9-5-3-6-10-20)27(32)30-25(28(33)34)18-21-11-7-4-8-12-21/h3-12,19,22-25H,13-18H2,1-2H3,(H,29,31)(H,30,32)(H,33,34) |
InChIキー |
XMXSUTQQSCOJBE-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1CCC(CC1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC3=CC=CC=C3)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


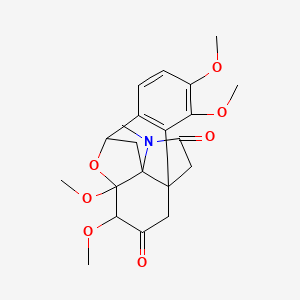
![2-[[3-[2-[[2-(3-chlorophenyl)-2-hydroxyethyl]amino]propyl]-1H-indol-7-yl]oxy]acetic acid](/img/structure/B12291019.png)
![(3aR,4R,6R,6aR)-4-(benzyloxymethyl)-6-methoxy-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxole](/img/structure/B12291022.png)
![11-bromo-4,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene](/img/structure/B12291023.png)


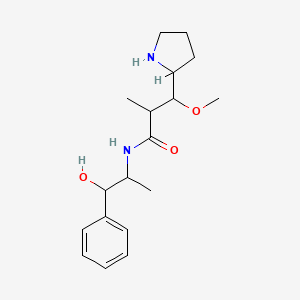
![6-butyl-2-(2-phenylethyl)-5-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-5H-pyrimidin-4-one](/img/structure/B12291033.png)
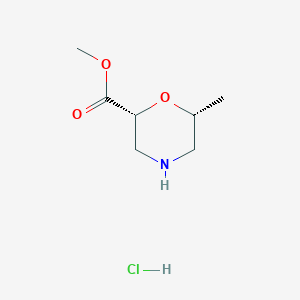
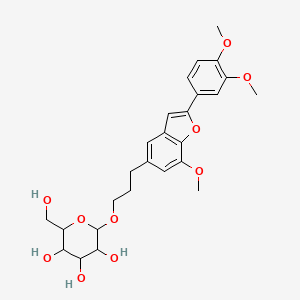
![6,7-dimethoxy-3-(4-methoxy-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)-3H-2-benzofuran-1-one](/img/structure/B12291055.png)
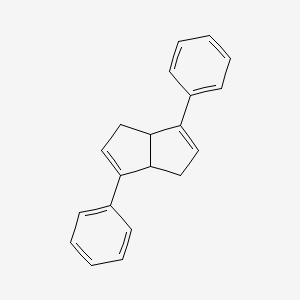
![tert-Butyl 6-hydroxy-1-azaspiro[4.4]nonane-1-carboxylate](/img/structure/B12291063.png)
![Benzoic acid,3-(acetylmethylamino)-2,4,6-triiodo-5-[(methylamino)carbonyl]-](/img/structure/B12291069.png)
